![molecular formula C20H24N2O2S2 B14742977 2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide] CAS No. 2620-87-3](/img/structure/B14742977.png)
2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] is an organic compound characterized by the presence of two benzamide groups connected via a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] typically involves the reaction of N-(propan-2-yl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as iodine or hydrogen peroxide, which facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling methods. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the specific reaction conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological processes involving disulfide bonds, such as protein folding and redox signaling.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] involves its ability to form and break disulfide bonds. This property allows it to interact with biological molecules that contain thiol groups, such as proteins and enzymes. By modulating the redox state of these molecules, the compound can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-(sec-butyl)benzamide]
Uniqueness
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2620-87-3 |
|---|---|
Fórmula molecular |
C20H24N2O2S2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
N-propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C20H24N2O2S2/c1-13(2)21-19(23)15-9-5-7-11-17(15)25-26-18-12-8-6-10-16(18)20(24)22-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
PZBWANKTXWLJKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


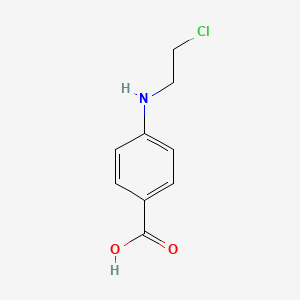
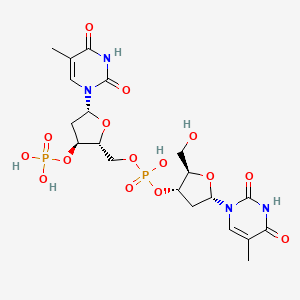
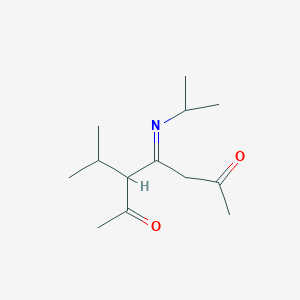
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
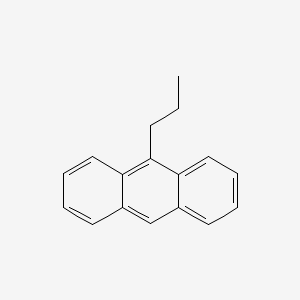
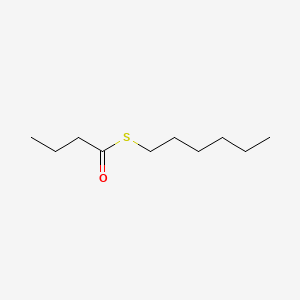
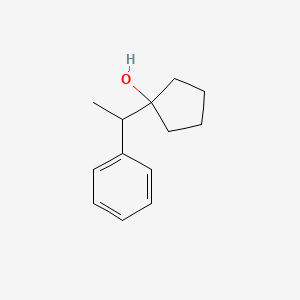


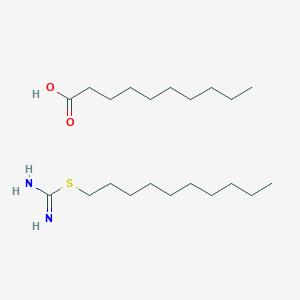
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)


